molecular formula C40H58F4N10O8S3 B12291780 2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}] Ethyl 2-Carboxyethyl Disulfide

2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}] Ethyl 2-Carboxyethyl Disulfide

Cat. No.: B12291780
M. Wt: 979.1 g/mol
InChI Key: FJKANRXSLHOXFW-UHFFFAOYSA-N
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Description

2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}] Ethyl 2-Carboxyethyl Disulfide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as azido, tetrafluorobenzoyl, and biotinylated lysine residues. These functional groups contribute to its reactivity and potential utility in biochemical and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}] Ethyl 2-Carboxyethyl Disulfide typically involves multiple steps. The process begins with the preparation of the azido-tetrafluorobenzoyl intermediate, followed by the coupling of this intermediate with biotinylated lysine. The final step involves the formation of the disulfide bond with ethyl 2-carboxyethyl disulfide. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}] Ethyl 2-Carboxyethyl Disulfide undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The tetrafluorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for azido reduction, oxidizing agents like hydrogen peroxide for disulfide oxidation, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions include amines, sulfoxides, sulfones, and substituted benzoyl derivatives. These products can be further utilized in various applications, including drug development and material science.

Scientific Research Applications

2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}] Ethyl 2-Carboxyethyl Disulfide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in bioconjugation techniques to label proteins and other biomolecules.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}] Ethyl 2-Carboxyethyl Disulfide involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The biotinylated lysine can bind to streptavidin, facilitating the detection and purification of biotinylated molecules. The disulfide bond can undergo redox reactions, playing a role in cellular signaling and regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

Compared to similar compounds, 2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}] Ethyl 2-Carboxyethyl Disulfide is unique due to its multifunctional nature. The presence of azido, tetrafluorobenzoyl, and biotinylated lysine groups provides a versatile platform for various chemical and biological applications. Its ability to undergo multiple types of reactions and its utility in bioconjugation and material science make it a valuable compound in research and industry.

Properties

Molecular Formula

C40H58F4N10O8S3

Molecular Weight

979.1 g/mol

IUPAC Name

3-[2-[[2-[6-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]hexanoylamino]-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyl]amino]ethyldisulfanyl]propanoic acid

InChI

InChI=1S/C40H58F4N10O8S3/c41-32-31(33(42)35(44)37(34(32)43)53-54-45)39(61)48-19-9-2-4-15-29(57)50-24(38(60)49-20-22-65-64-21-16-30(58)59)11-7-10-18-47-27(55)13-3-1-8-17-46-28(56)14-6-5-12-26-36-25(23-63-26)51-40(62)52-36/h24-26,36H,1-23H2,(H,46,56)(H,47,55)(H,48,61)(H,49,60)(H,50,57)(H,58,59)(H2,51,52,62)

InChI Key

FJKANRXSLHOXFW-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCC(C(=O)NCCSSCCC(=O)O)NC(=O)CCCCCNC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F)NC(=O)N2

Origin of Product

United States

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